Dimethyl 3-cyclopentene-1,1-dicarboxylate

概述

描述

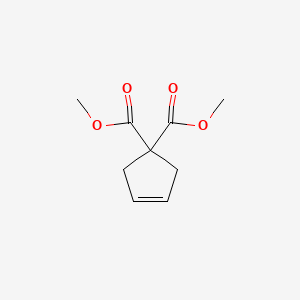

Dimethyl 3-cyclopentene-1,1-dicarboxylate is an organic compound with the molecular formula C9H12O4. It is a dimethyl ester derivative of 3-cyclopentene-1,1-dicarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

Dimethyl 3-cyclopentene-1,1-dicarboxylate can be synthesized through the alkylation of dimethyl malonate with cis-1,4-dichlorobutene. The reaction typically involves the use of lithium hydride in a solvent such as tetrahydrofuran (THF) under nitrogen atmosphere. The mixture is then heated to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

化学反应分析

Types of Reactions

Dimethyl 3-cyclopentene-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-cyclopentene-1,1-dicarboxylic acid, while reduction can produce the corresponding diol.

科学研究应用

Dimethyl 3-cyclopentene-1,1-dicarboxylate is a chemical compound with the molecular formula . It is used in various scientific research applications, including serving as a building block for synthesizing more complex molecules. It also sees use in the study of enzyme-catalyzed reactions and metabolic pathways, as well as in the production of polymers, resins, and other industrial chemicals.

Scientific Research Applications

This compound is employed across various scientific disciplines due to its unique chemical properties and reactivity.

Chemistry

- As a building block, This compound is utilized in the synthesis of complex molecules. Its structure allows for modification and incorporation into larger frameworks, making it valuable in creating new chemical entities.

- It can be utilized to study regioselectivity issues associated with the application of the Relay Ring-Closing Metathesis (RRCM) strategy in a complex molecular setting .

Biology

- This compound is used in studying enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor, providing insights into biochemical processes.

Industry

- This compound is used in the production of polymers, resins, and various industrial chemicals. Its reactivity allows it to be incorporated into polymer structures, modifying their properties.

Properties and Synthesis

Esters of cyclopropane-1,1-dicarboxylic acid are prepared from a dialkyl malonate, a 1,2-dihalo alkane, and potassium carbonate in either dimethylformamide or dimethylacetamide . The potassium carbonate is used in finely divided form, with at least 85% of particles being less than 0.1 mm mesh and 70% or more being less than 0.05 mm mesh . The reaction temperature ranges from 90 to 160°C .

作用机制

The mechanism of action of dimethyl 3-cyclopentene-1,1-dicarboxylate involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in drug development or material science.

相似化合物的比较

Similar Compounds

Diethyl 3-cyclopentene-1,1-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.

Methyl 3-cyclopentene-1-carboxylate: Contains only one ester group.

3-Cyclopentene-1,1-dicarboxylic acid: The parent acid form of the compound.

Uniqueness

Dimethyl 3-cyclopentene-1,1-dicarboxylate is unique due to its specific ester groups, which influence its reactivity and applications. The presence of two ester groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

生物活性

Dimethyl 3-cyclopentene-1,1-dicarboxylate (DMC) is a compound of significant interest in organic chemistry and medicinal research due to its versatile biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity of DMC, including its mechanisms of action, chemical properties, and relevant research findings.

This compound is characterized by its cyclopentene ring structure with two ester functional groups. This configuration allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis. The compound can undergo various reactions such as:

- Oxidation : Conversion to corresponding carboxylic acids.

- Reduction : Transformation of ester groups into alcohols.

- Substitution : Participation in nucleophilic substitution reactions with amines or alcohols under acidic or basic conditions.

Synthetic Routes

DMC can be synthesized through several methods, often involving the reaction of cyclopentene derivatives with malonic acid or its esters. The efficiency of these reactions can vary based on the size of substituents on the cyclopentene ring, influencing the yield and selectivity of desired products .

The biological activity of DMC primarily stems from its ability to act as an ester that can be hydrolyzed into carboxylic acids. These acids are capable of participating in various biochemical pathways. For instance, DMC has been utilized as a trapping agent in olefin metathesis reactions, allowing researchers to study reactive intermediates formed during these processes .

Medicinal Chemistry

DMC has garnered attention for its potential in medicinal chemistry. It serves as a precursor for synthesizing biologically active molecules, including pharmaceuticals targeting various diseases. Research indicates that derivatives of DMC may exhibit anticancer properties and act as enzyme inhibitors .

Case Studies and Research Findings

- Anticancer Activity : A study investigated the use of DMC derivatives as potential anticancer agents. The results indicated that certain modifications to the DMC structure enhanced its cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development.

- Enzyme Inhibition : DMC has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown efficacy in inhibiting cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways .

- Relay Ring Closing Metathesis : In relay ring-closing metathesis (RRCM) reactions, DMC has been shown to facilitate higher yields by acting as a remnant that is efficiently ejected during the reaction process, thereby enhancing selectivity and efficiency in synthesizing complex cyclic compounds .

Comparative Analysis

To better understand the biological activity of DMC, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Diethyl 3-cyclopentene-1,1-dicarboxylate | Ester | Similar reactivity; less potent |

| Methyl 3-cyclopentene-1-carboxylate | Monoester | Limited biological applications |

| 3-Cyclopentene-1,1-dicarboxylic acid | Acid | More reactive; higher biological activity |

常见问题

Basic Research Questions

Q. How can the structure of dimethyl 3-cyclopentene-1,1-dicarboxylate be confirmed using NMR spectroscopy?

- Methodological Answer : Key diagnostic signals in the NMR spectrum include resonances at δ 41.4 (C-2), 51.3 (C-5), and 62.1 ppm (C-1), which are characteristic of the cyclopentene ring and ester carbonyl groups. In NMR, the protons at H-2 and H-3 of the conjugated diene system appear as distinct multiplets (δ 6.04 and 6.71 ppm, respectively) with coupling constants indicative of a 1,3-Z-butadien-5-yl sidechain . Advanced techniques like HMBC and HSQC can confirm connectivity between carbons and protons, while COSY experiments map proton-proton correlations .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : The compound is synthesized via cycloaddition or metathesis reactions. For example, Grubbs’ 1st generation catalyst facilitates ring-rearrangement metathesis of precursor enynes, yielding the cyclopentene core. Reaction conditions (e.g., anhydrous methanol, triethylsilane) and catalyst loading (0.1 equiv) are critical for optimizing yields . Alternative routes include oxidative cycloadditions of 1,3-dicarbonyl compounds with conjugated dienes under ceric ammonium nitrate (CAN) mediation .

Q. How can researchers distinguish between self-metathesis byproducts and desired products in reactions involving this compound?

- Methodological Answer : Self-metathesis products (e.g., dimer 16) lack signals for mono-substituted olefins in NMR and exhibit new 1,2-disubstituted double bonds (δ 5.80–5.85 ppm). In NMR, the olefinic carbon shifts from δ 117–119 ppm to δ 130.5 ppm. Chromatographic separation (e.g., HPLC) or isotopic labeling (e.g., ) may resolve inseparable diastereomeric mixtures .

Advanced Research Questions

Q. What mechanistic insights explain the divergent outcomes of Grubbs’ 1st vs. 2nd generation catalysts in metathesis reactions with this compound?

- Methodological Answer : Grubbs’ 1st generation catalyst (RuCl(PCy)CHPh) favors ring-rearrangement metathesis due to its lower steric bulk, enabling access to strained intermediates. In contrast, 2nd generation catalysts (e.g., RuCl(IMes)(HIMes)CHPh) promote self-metathesis via faster initiation and higher stability, leading to dimerization. Kinetic studies (e.g., monitoring reaction progress via NMR) and DFT calculations can elucidate these pathways .

Q. How can researchers design selective ring-closing enyne metathesis–reduction sequences using this compound?

- Methodological Answer : A two-step protocol involves: (i) Enyne metathesis : Use Ru-based catalysts (e.g., Grubbs’ 1st generation) in anhydrous methanol to form cyclized intermediates. (ii) Reduction : Add triethylsilane (3 equiv) to reduce conjugated double bonds, yielding saturated derivatives (e.g., dimethyl 3-propylcyclopentene dicarboxylate). Monitor product ratios via NMR integration (e.g., 1:1 for compounds 15 and 16) and optimize silane stoichiometry for selectivity .

Q. What theoretical frameworks guide the integration of this compound into studies of molecular complexity generation?

- Methodological Answer : The compound’s reactivity aligns with frontier molecular orbital (FMO) theory, where electron-rich cyclopentene rings participate in cycloadditions. Additionally, transition-metal-catalyzed reactions are modeled using Baldwin’s rules and stereoelectronic principles. Linking these frameworks to experimental design ensures systematic exploration of reaction pathways (e.g., [4+2] vs. [2+2] cycloadditions) .

Q. How can contradictions in spectral data for structurally similar derivatives be resolved?

- Methodological Answer : Ambiguities arise in crowded spectral regions (e.g., overlapping cyclopentene signals). Strategies include:

- Isotopic labeling : -enriched samples enhance signal resolution in 2D NMR.

- Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian09).

- X-ray crystallography : Resolve absolute configurations for crystalline derivatives .

Q. Methodological Design Considerations

Q. How should researchers approach experimental design when studying substituent effects on the cyclopentene ring?

- Methodological Answer :

- Variable isolation : Synthesize derivatives with controlled substituent variations (e.g., alkyl vs. aryl groups).

- Kinetic profiling : Use in-situ IR or NMR to track reaction rates and intermediates.

- Statistical analysis : Apply DOE (Design of Experiments) to identify significant electronic or steric effects on product distribution .

Q. What analytical techniques are critical for characterizing reaction intermediates in real time?

- Methodological Answer :

属性

IUPAC Name |

dimethyl cyclopent-3-ene-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMIUYZOJQILOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351391 | |

| Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84646-68-4 | |

| Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。